3-(4-Bromophenyl)-2-propynoic acid
Overview
Description
3-(4-Bromophenyl)-2-propynoic acid is a chemical compound with the molecular formula C9H7BrO2 . It is also known by several synonyms such as 3-4-bromophenyl propionic acid, 3-4-bromophenyl propanoic acid, benzenepropanoic acid, 4-bromo, 3-4-bromo-phenyl-propionic acid, p-bromohydrocinnamic acid, 3-4-bromophenyl-propionic acid, 3-4-bromophenyl propanoicacid, pubchem19769, 4-bromohydrocinnamic acid, acmc-1c0vm .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)-2-propynoic acid consists of a bromophenyl group attached to a propynoic acid group . The exact structure can be represented by the SMILES notation:C1=CC(=CC=C1CCC(=O)O)Br
. Physical And Chemical Properties Analysis
3-(4-Bromophenyl)-2-propynoic acid has a molecular weight of 229.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 227.97859 g/mol . The topological polar surface area and other physical and chemical properties are not detailed in the retrieved papers.Scientific Research Applications
Synthesis of Monoisomeric Phthalocyanines
This compound is utilized in the synthesis of monoisomeric phthalocyanines. These are important due to their stability and electronic properties, which make them suitable for use in photodynamic therapy, as photosensitizers, and in the development of organic semiconductors .
Creation of Phthalocyanine-Fullerene Dyads
The acid serves as a precursor in creating phthalocyanine-fullerene dyads. These dyads are studied for their potential in organic photovoltaic cells due to their enhanced light absorption and charge separation efficiencies .
Development of Anti-inflammatory Agents
Research has indicated that derivatives of this acid exhibit anti-inflammatory properties. This makes it a valuable starting material for the development of new anti-inflammatory drugs .
Antioxidant Activity Studies
The compound has been used in studies to evaluate its antioxidant activity. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to chronic diseases .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to undergo reactions such as electrophilic substitution due to excessive π-electrons delocalization . Additionally, compounds like 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly impact the action of a compound, including its reactivity, stability, and the rate at which it undergoes various reactions .
properties
IUPAC Name |
3-(4-bromophenyl)prop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFOMZGALYVQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2-propynoic acid | |
CAS RN |
25294-65-9 | |
Record name | 3-(4-bromophenyl)propiolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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